

# historical overview of manganese dioxide applications in batteries

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An In-depth Technical Guide to the Historical Applications of **Manganese Dioxide** in Batteries For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Manganese dioxide** ( $\text{MnO}_2$ ) has been an indispensable component in the advancement of electrochemical power sources for over 150 years. From the earliest commercial batteries to modern high-energy-density systems,  $\text{MnO}_2$  has served as a reliable, low-cost, and safe cathode material. Its rich electrochemistry, structural diversity, and natural abundance have cemented its role in the historical and ongoing development of battery technology. This guide provides a detailed historical overview of the application of **manganese dioxide** in batteries, focusing on the key technological milestones, the evolution of battery chemistries, and the scientific principles underpinning these developments. It includes detailed experimental protocols for key processes and summarizes critical performance data to offer a comprehensive resource for the scientific community.

## Chapter 1: The Dawn of Portable Power - The Leclanché Cell and Zinc-Carbon Batteries

The story of **manganese dioxide** in batteries begins with the invention of the Leclanché cell, which laid the foundation for the first generation of widely used portable power sources.

### The Leclanché Cell (1866)

In 1866, French engineer Georges Leclanché patented a primary battery cell that was a significant improvement over previous designs.[1][2] The Leclanché cell consisted of a zinc anode (the negative electrode) and a carbon rod cathode (the positive current collector) surrounded by a moist mixture of crushed **manganese dioxide** and carbon powder, which acted as the cathode active material and depolarizer.[3][4][5] The electrolyte was an aqueous solution of ammonium chloride.[1]

The key innovation was the use of **manganese dioxide** as a depolarizer. During discharge, the zinc anode is oxidized. At the cathode, hydrogen ions are reduced, which would normally lead to the formation of insulating hydrogen gas bubbles on the carbon rod, a phenomenon known as polarization that increases internal resistance and quickly stops the cell's operation.[1]  $\text{MnO}_2$  prevents this by oxidizing the hydrogen to water, maintaining the cell's ability to provide a sustained current.

The original design used a porous pot to contain the  $\text{MnO}_2$ /carbon mixture, which resulted in high internal resistance.[1][4] The cell produced a nominal voltage of about 1.4 to 1.5 volts.[1][3] While it could not sustain high currents for long periods, its low maintenance and stable voltage made it highly successful for intermittent applications like telegraphy, signaling, and electric bells.[1][3]

## The Zinc-Carbon Dry Cell (1886)

The transition from a "wet" cell with a liquid electrolyte to a more practical "dry" cell was a critical step for portability. Building on Leclanché's work, German scientist Carl Gassner developed the first commercially successful dry cell in the 1880s by immobilizing the ammonium chloride electrolyte in a paste, often with zinc chloride added to improve performance.[5] This design, known as the zinc-carbon battery, became the first widely available commercial dry battery and powered early portable devices like flashlights.[6]

Over the 20th century, zinc-carbon batteries saw continuous improvement, including the use of purer, synthetically produced **manganese dioxide**, the addition of graphite to the cathode mix to enhance conductivity, and better sealing techniques to prevent leakage.[6] Despite these advancements, they were characterized by a sloping discharge curve, meaning the voltage steadily drops during use.[7]

## Chapter 2: The Alkaline Revolution

The mid-20th century marked a paradigm shift in primary battery technology with the development of the alkaline cell, which offered significantly improved performance over its zinc-carbon predecessor.

## Invention and Development (1950s)

While batteries using alkaline electrolytes were explored as early as 1899 by Waldemar Jungner, the modern alkaline battery was developed in the 1950s by Canadian engineer Lewis Urry at Union Carbide's Eveready division.<sup>[8]</sup> Urry's design, patented in 1960, utilized a zinc anode and a **manganese dioxide** cathode but replaced the acidic ammonium chloride electrolyte with a more conductive alkaline electrolyte, potassium hydroxide (KOH).<sup>[8]</sup>

A key innovation was the use of powdered zinc for the anode, which dramatically increased the surface area, allowing for much higher current delivery and higher energy density.<sup>[9]</sup> Unlike in the zinc-carbon cell, the alkaline electrolyte is not consumed during the discharge reaction, which contributes to the battery's longevity and performance.<sup>[10]</sup>

## Superior Performance and Chemistry

Alkaline batteries offered several distinct advantages over zinc-carbon cells:

- **Higher Energy Density:** They could power devices for significantly longer.
- **Superior Performance at High Drain:** The design allowed for sustained high current output, making them suitable for newly emerging motorized devices and electronics.<sup>[9]</sup>
- **Longer Shelf Life:** The robust chemistry and improved seals led to greater resistance to self-discharge and leakage.<sup>[9][11]</sup>
- **Better Low-Temperature Performance:** The alkaline electrolyte maintained its conductivity better at lower temperatures.<sup>[9][11]</sup>

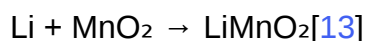
The improved performance of alkaline batteries was also heavily reliant on the quality of the **manganese dioxide**. This era drove the large-scale industrial production of Electrolytic **Manganese Dioxide** (EMD), a high-purity, highly active form of  $\text{MnO}_2$  produced via electrolysis, which became the standard for alkaline cells.<sup>[10]</sup>

## Chapter 3: Beyond Aqueous Systems - The Lithium-Manganese Dioxide (Li-MnO<sub>2</sub>) Battery

The demand for even higher energy density for advanced electronics led to the development of lithium-based primary batteries. The Li-MnO<sub>2</sub> system, commercialized by Sanyo in 1975, became one of the most successful.<sup>[12]</sup>

This chemistry pairs a metallic lithium anode—the lightest metal with the most negative electrode potential—with a specially prepared, heat-treated **manganese dioxide** cathode in a non-aqueous organic electrolyte.<sup>[12]</sup> The use of an organic electrolyte is necessary because lithium reacts violently with water.

The cell reaction is fundamentally different from earlier systems. Instead of a simple redox reaction, it involves the intercalation (insertion) of lithium ions from the electrolyte into the crystal lattice of the MnO<sub>2</sub> cathode.<sup>[13]</sup>



Li-MnO<sub>2</sub> batteries offer a nominal voltage of 3.0 V, double that of alkaline and zinc-carbon cells, along with a very high energy density, an exceptionally long shelf life (often exceeding 10 years), and the ability to operate over a wide temperature range.<sup>[12][14]</sup> These properties have made them ideal for critical applications in medical devices, memory backup, and professional electronics.

### Data Presentation: Performance Characteristics of MnO<sub>2</sub> Battery Systems

The following tables summarize the key quantitative performance metrics for the major battery chemistries utilizing **manganese dioxide**.

Table 1: Voltage and Capacity Characteristics

Battery System	Nominal Voltage (V)	Open Circuit Voltage (V)	Cut-off Voltage (V)	Theoretical Specific Capacity (mAh/g of MnO <sub>2</sub> )	Practical Energy Density
Leclanché Cell	1.5[3]	~1.6	0.8 - 0.9	308	~40 Wh/kg
Zinc-Carbon	1.5[6]	1.6 - 1.7	0.75 - 0.9[7]	308	35-75 Wh/kg[15]
Alkaline (Zn-MnO <sub>2</sub> )	1.5[11]	1.5 - 1.6[11]	0.8 - 1.0[11]	308	100-180 Wh/L[8]
Lithium (Li-MnO <sub>2</sub> )	3.0[13][14]	3.1 - 3.3[12][14]	2.0[13][14]	308	~230 Wh/kg[12]

Table 2: Operational and Shelf Life Characteristics

Battery System	Typical Application	Discharge Profile	Operating Temperature Range	Shelf Life (at 21°C)
Leclanché Cell	Telegraphy, Bells (Intermittent)	Sloping	Limited	1-2 Years
Zinc-Carbon	Clocks, Remotes (Low Drain)	Sloping[7]	0°C to 45°C	2-4 Years[6]
Alkaline (Zn-MnO <sub>2</sub> )	Toys, Flashlights (High Drain)	Flat, gentle slope at end	-20°C to 55°C[9]	5-10 Years[9]
Lithium (Li-MnO <sub>2</sub> )	Medical, Memory Backup (Critical)	Very Flat[14]	-40°C to 85°C[12]	>10 Years[12]

## Experimental Protocols

## Protocol 1: Construction of a Historical Leclanché "Porous Pot" Cell

This protocol describes the assembly of a Leclanché cell as it would have been constructed in the late 19th century.

### Materials:

- Glass jar or beaker
- Porous ceramic pot (unglazed)
- Zinc rod (amalgamated with mercury for historical accuracy, though not recommended for modern labs due to safety)
- Carbon rod
- **Manganese dioxide** ( $\text{MnO}_2$ ), powdered
- Carbon powder (acetylene black or graphite)
- Ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Deionized water
- Connecting wires and voltmeter

### Methodology:

- Prepare the Electrolyte: Create a saturated solution of ammonium chloride by dissolving  $\text{NH}_4\text{Cl}$  in deionized water until no more salt dissolves.
- Prepare the Cathode Assembly: a. In a separate container, thoroughly mix equal parts by volume of **manganese dioxide** powder and carbon powder.[3] The carbon powder improves the conductivity of the cathode mix. b. Pack this mixture tightly into the porous ceramic pot, leaving space in the center. c. Insert the carbon rod into the center of the  $\text{MnO}_2$ /carbon mixture, ensuring it is firmly in place. This rod will serve as the positive terminal.[2]

- Assemble the Cell: a. Place the packed porous pot into the center of the larger glass jar. b. Place the zinc rod into the glass jar, ensuring it does not touch the porous pot. The zinc rod is the negative terminal.<sup>[4]</sup> c. Carefully pour the prepared ammonium chloride electrolyte into the glass jar until it is about two-thirds full. The electrolyte will slowly permeate through the porous pot to make contact with the cathode mixture.<sup>[3][5]</sup>
- Testing: Connect a voltmeter to the zinc rod (negative lead) and the carbon rod (positive lead). A potential of approximately 1.4-1.5 V should be measured.<sup>[3]</sup>

## Protocol 2: Laboratory Synthesis of Electrolytic Manganese Dioxide (EMD)

This protocol outlines a standard laboratory procedure for the electrodeposition of battery-grade EMD.

Materials:

- Glass electrolysis cell (beaker)
- Lead (Pb) or Titanium (Ti) sheet for the anode
- Stainless steel or Copper sheet for the cathode
- DC power supply
- Hot plate with magnetic stirring and temperature control
- Manganese (II) sulfate ( $\text{MnSO}_4$ )
- Sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- Deionized water

Methodology:

- Prepare the Electrolytic Bath: a. Prepare an aqueous solution containing approximately 50 g/L of  $\text{MnSO}_4$  and 25-45 g/L of  $\text{H}_2\text{SO}_4$ .<sup>[16][17]</sup> b. Heat the electrolyte to 90-95°C and maintain this temperature throughout the electrolysis process.<sup>[16][17]</sup>

- Set up the Electrolysis Cell: a. Place the anode (Pb or Ti) and cathode (SS or Cu) into the cell, ensuring they are parallel and do not touch. The distance should be kept constant (e.g., 2 cm).<sup>[16]</sup> b. Connect the anode and cathode to the positive and negative terminals of the DC power supply, respectively.
- Electrodeposition: a. Apply a constant anodic current density in the range of 60-200 A/m<sup>2</sup>.<sup>[16]</sup> <sup>[17]</sup> A typical voltage will be around 3.2-3.6 V.<sup>[17]</sup> b. Continue the electrolysis for a set period (e.g., 6 hours or longer for thicker deposits).<sup>[16]</sup> During this time, Mn<sup>2+</sup> ions are oxidized at the anode surface and deposit as a dark, solid layer of MnO<sub>2</sub>. c. Maintain the electrolyte volume by adding deionized water as needed to compensate for evaporation.
- Harvesting and Post-Processing: a. After the deposition period, turn off the power supply and carefully remove the anode from the cell. b. Scrape the deposited MnO<sub>2</sub> from the anode surface. c. Thoroughly wash the collected EMD powder with deionized water to remove any residual acid and sulfate ions. Wash until the filtrate is pH neutral. d. Dry the purified EMD powder in an oven at 90-110°C for several hours. e. Grind the dried mass and sieve it to obtain a fine, homogenous powder suitable for cathode preparation.<sup>[16]</sup>

## Protocol 3: Assembly and Electrochemical Testing of a Laboratory Alkaline-type Zn-MnO<sub>2</sub> Cell

This protocol describes the fabrication and testing of a CR2032 coin cell to evaluate the performance of a synthesized MnO<sub>2</sub> sample.

Materials:

- Synthesized or commercial EMD powder
- Acetylene black or other conductive carbon
- Polyvinylidene fluoride (PVDF) binder
- N-Methyl-2-pyrrolidone (NMP) solvent
- Zinc foil (anode)
- Porous separator (e.g., glass fiber)

- Aqueous potassium hydroxide (KOH) electrolyte (e.g., 9 M)
- CR2032 coin cell components (can, cap, spacer, spring)
- Planetary mixer or mortar and pestle
- Doctor blade and coating machine (or manual casting)
- Electrode punch
- Vacuum oven
- Glovebox with low moisture and oxygen
- Coin cell crimper
- Battery cyclers (galvanostat/potentiostat)

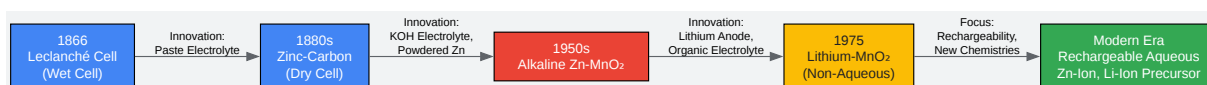
#### Methodology:

- Cathode Slurry Preparation: a. In a mixer, combine the active material (EMD), conductive carbon, and PVDF binder in a specific weight ratio (e.g., 80:10:10). b. Add NMP solvent dropwise while mixing to form a homogenous, viscous slurry.[\[18\]](#)
- Electrode Fabrication: a. Cast the slurry onto a current collector (e.g., stainless steel mesh or foil) using a doctor blade to a controlled thickness. b. Dry the coated electrode in a vacuum oven at 80-120°C for 12 hours to completely remove the NMP solvent. c. Punch out circular cathode discs of the appropriate diameter for the coin cell (e.g., 15 mm for a CR2032). Record the mass loading of the active material.
- Cell Assembly (inside a glovebox): a. Place the cathode disc into the bottom can of the CR2032 cell. b. Add a few drops of the KOH electrolyte to wet the cathode. c. Place a separator disc on top of the cathode. d. Add another few drops of electrolyte to wet the separator. e. Place the zinc foil anode on top of the separator. f. Add the spacer disc and spring. g. Place the top cap onto the assembly and seal the cell using a coin cell crimper.
- Electrochemical Testing: a. Let the assembled cell rest for several hours to ensure complete electrolyte wetting. b. Connect the cell to a battery cycler. c. Perform Galvanostatic Cycling:

Discharge and charge the cell between defined voltage limits (e.g., 1.8 V to 1.0 V) at a constant current (C-rate). Record the capacity, energy efficiency, and cycle life. d. Perform Cyclic Voltammetry (CV): Sweep the potential at a slow scan rate (e.g., 0.1 mV/s) to identify the redox peaks corresponding to the  $\text{MnO}_2$  reaction.[18][19] e. Perform Electrochemical Impedance Spectroscopy (EIS): Analyze the internal resistance and charge transfer kinetics of the cell.

## Mandatory Visualization

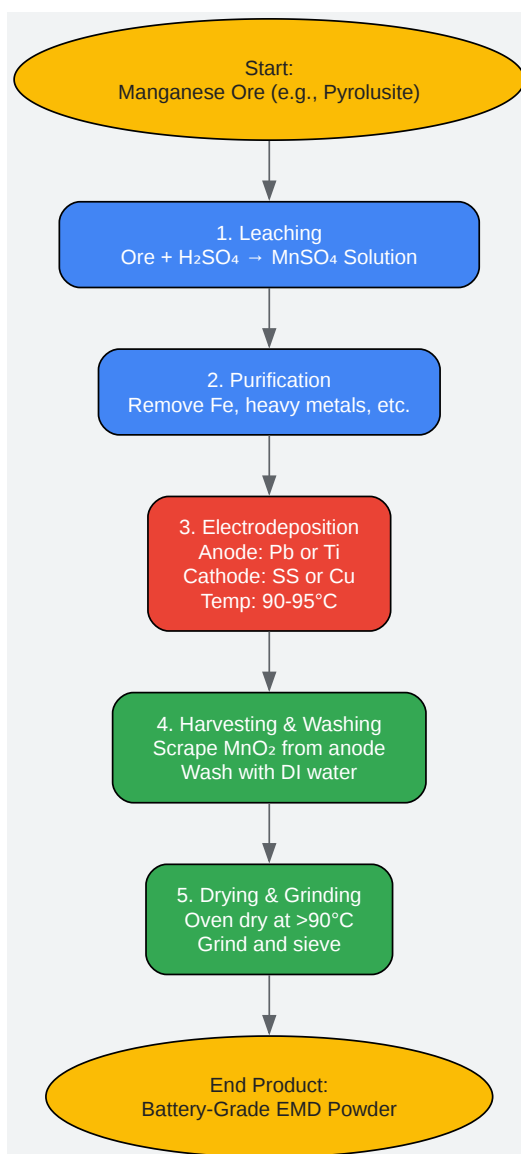
### Diagram 1: Historical Evolution of $\text{MnO}_2$ Battery Chemistries



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Caption: A flowchart illustrating the major technological advancements in **manganese dioxide** batteries.

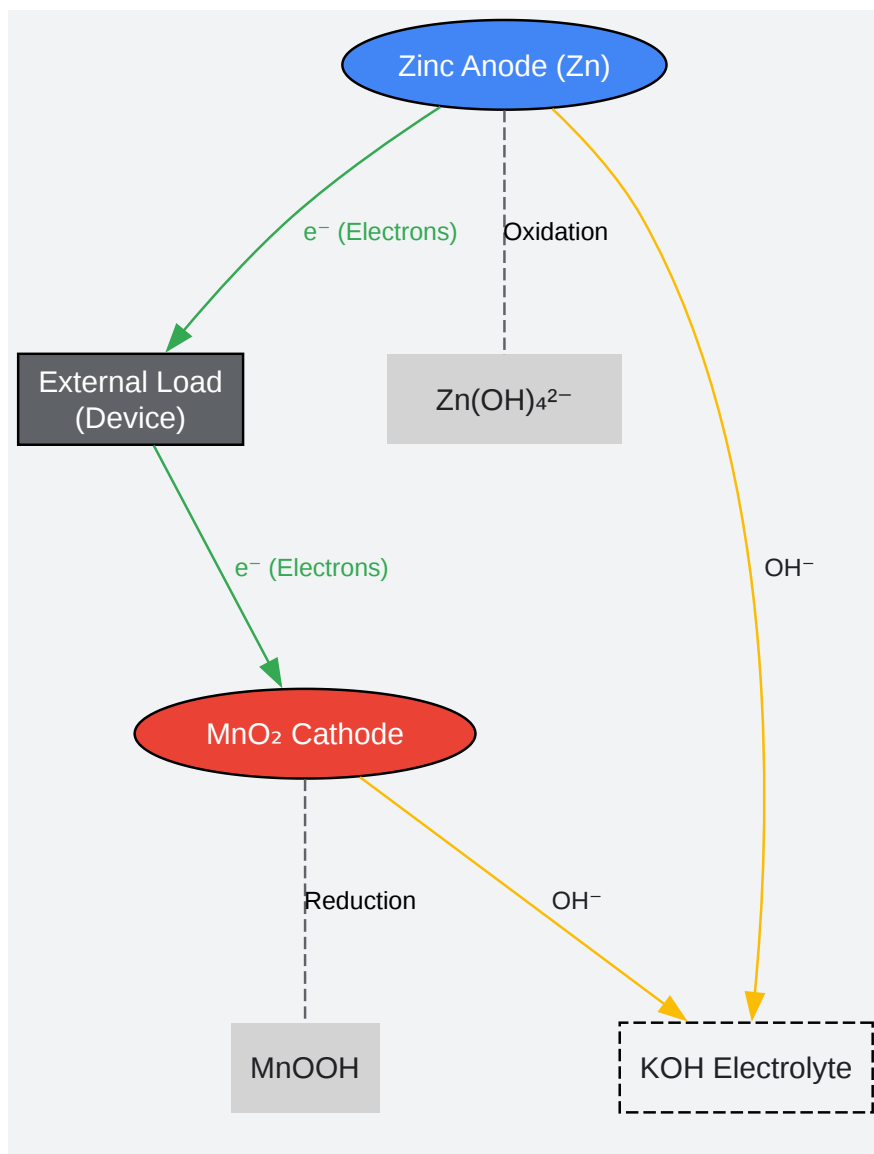
### Diagram 2: Experimental Workflow for EMD Synthesis



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Caption: A workflow diagram outlining the key stages in the production of electrolytic manganese dioxide.

## Diagram 3: Simplified Reaction Pathway in an Alkaline Cell



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Caption: A diagram showing the flow of electrons and ions during the discharge of an alkaline battery.

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### Contact

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